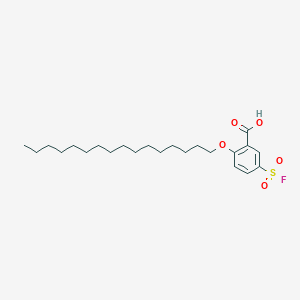![molecular formula C16H22O11 B15076824 [(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15076824.png)
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate is a chemical compound that belongs to the class of esters. It is structurally characterized by the presence of multiple acetoxy groups attached to an oxane ring. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule, such as a sugar derivative. The reaction is usually carried out in the presence of acetic anhydride and a catalyst like pyridine. The reaction conditions often include maintaining a temperature range of 0-5°C to control the rate of acetylation and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride, dry ether.
Major Products Formed
Hydrolysis: Acetic acid, alcohol.
Transesterification: New ester, alcohol.
Reduction: Alcohol.
Aplicaciones Científicas De Investigación
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of flavors, fragrances, and as a plasticizer.
Mecanismo De Acción
The mechanism of action of [(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate involves its interaction with specific enzymes and receptors in biological systems. The acetoxy groups facilitate its binding to active sites, leading to the inhibition or activation of various biochemical pathways . The molecular targets include enzymes involved in carbohydrate metabolism and acetylation reactions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: A simpler ester with similar reactivity but fewer functional groups.
Ethyl acetate: Another ester with similar properties but different molecular weight and boiling point.
Beta-D-Galactose pentaacetate: A compound with multiple acetoxy groups, used in similar applications.
Uniqueness
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate is unique due to its multiple acetoxy groups, which enhance its reactivity and make it suitable for a wide range of applications. Its structure allows for specific interactions with enzymes and receptors, making it valuable in biochemical research and industrial processes .
Propiedades
Fórmula molecular |
C16H22O11 |
|---|---|
Peso molecular |
390.34 g/mol |
Nombre IUPAC |
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12?,13-,14?,15?,16?/m0/s1 |
Clave InChI |
LPTITAGPBXDDGR-KHXRNHLQSA-N |
SMILES isomérico |
CC(=O)OCC1[C@@H](C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)
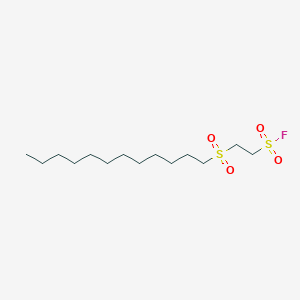

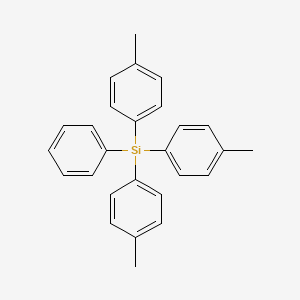
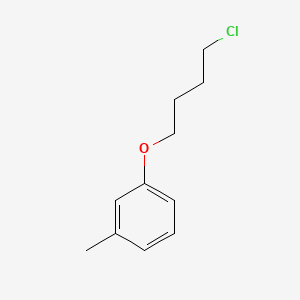
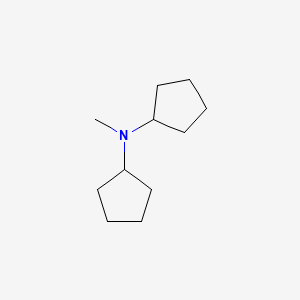
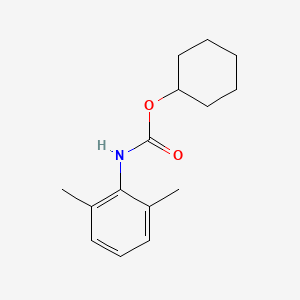
![10,11-Dimethyldibenzo[a,c]phenazine](/img/structure/B15076791.png)
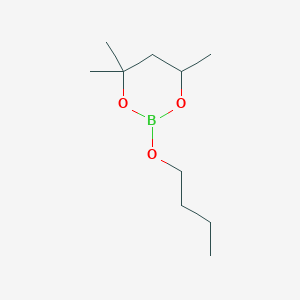
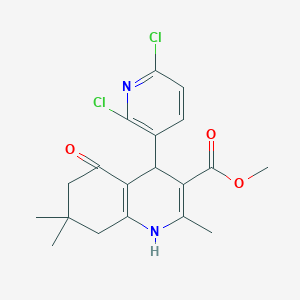
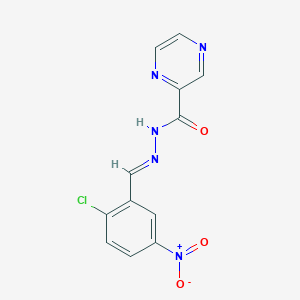
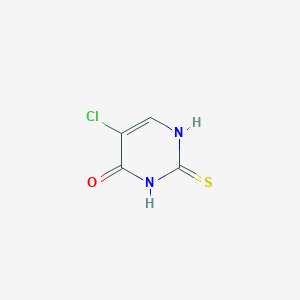
![N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B15076838.png)
